N2-Benzyl-N2-ethyl-2,5-pyridinediamine
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Overview
Description
N2-Benzyl-N2-ethyl-2,5-pyridinediamine is an organic compound with the molecular formula C14H17N3 It is a derivative of pyridine, featuring both benzyl and ethyl groups attached to the nitrogen atoms of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Benzyl-N2-ethyl-2,5-pyridinediamine typically involves the reaction of 2,5-diaminopyridine with benzyl chloride and ethyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N2-Benzyl-N2-ethyl-2,5-pyridinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Corresponding primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N2-Benzyl-N2-ethyl-2,5-pyridinediamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-Benzyl-N2-ethyl-2,5-pyridinediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- N2-Benzyl-N2-methyl-2,5-pyridinediamine
- N2-Benzyl-N2-propyl-2,5-pyridinediamine
- N2-Benzyl-N2-isopropyl-2,5-pyridinediamine
Uniqueness
N2-Benzyl-N2-ethyl-2,5-pyridinediamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and ethyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-N-benzyl-2-N-ethylpyridine-2,5-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-17(11-12-6-4-3-5-7-12)14-9-8-13(15)10-16-14/h3-10H,2,11,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBQDAQZJYEFCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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